
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban is a complex organic compound with a unique structure It belongs to the class of yohimban derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the yohimban skeleton: This step involves the construction of the core structure through cyclization reactions.
Introduction of the methyl group: The methyl group is introduced via alkylation reactions using methylating agents.
Hydrogenation: The compound undergoes hydrogenation to achieve the decahydro state, ensuring the saturation of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: Used for controlled synthesis and monitoring of reaction conditions.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors in the body to elicit a biological response.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways to achieve desired effects.
Comparison with Similar Compounds
Similar Compounds
Yohimbine: Another yohimban derivative with similar biological activities.
Rauwolscine: Known for its effects on the central nervous system.
Ajmalicine: Used for its antihypertensive properties.
Uniqueness
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other yohimban derivatives.
Properties
IUPAC Name |
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21/h4-5,8-9,14-15,19H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMPZBCEJSLAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863144 |
Source


|
| Record name | 1-Methylyohimban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)
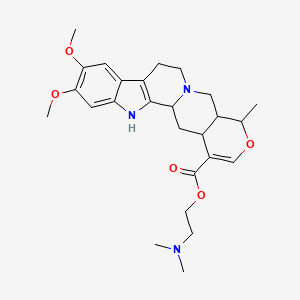
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)
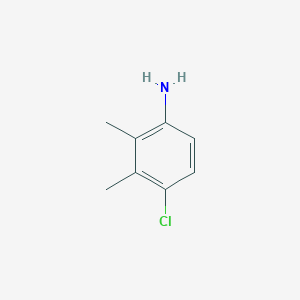
![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)
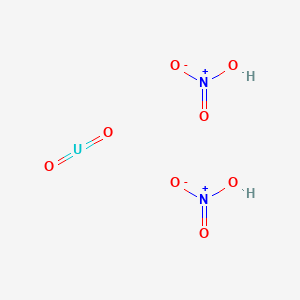
![2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B12299539.png)

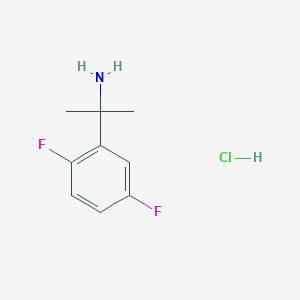
![(3aS,3bS,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B12299569.png)
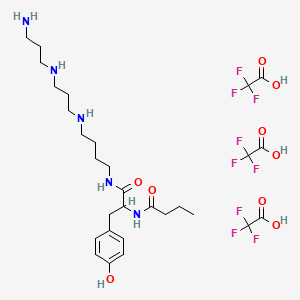
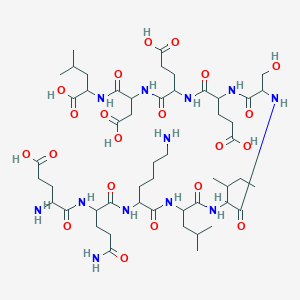
![N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride](/img/structure/B12299587.png)
